18-Hydroxyarachidonic acid

Description

Contextualization within the Arachidonic Acid Metabolome

The metabolism of arachidonic acid is a complex network that yields a diverse array of signaling molecules. While the COX pathway produces prostaglandins (B1171923) and thromboxanes, and the LOX pathway generates leukotrienes and lipoxins, the cytochrome P450 monooxygenase system gives rise to hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). portlandpress.comnih.gov

18-HETE is specifically formed through the ω-2 hydroxylation of arachidonic acid, a reaction catalyzed by certain cytochrome P450 enzymes. nih.gov The CYP4A and CYP4F gene families are known to be involved in the ω-hydroxylation of arachidonic acid, producing various HETEs including 16-, 17-, 18-, 19-, and 20-HETE. nih.govresearchgate.netmdpi.com Specifically, enzymes such as CYP1A1, CYP1A2, CYP1B1, and CYP2E1 have been identified as catalysts for the conversion of arachidonic acid to 18-HETE. nih.govreactome.org For instance, when reconstituted with cytochrome b5 and NADPH cytochrome P450 oxidoreductase, cytochrome P450 2E1 metabolizes arachidonic acid into two major metabolites, with 18-HETE comprising 32% of the total product. nih.gov The stereochemistry of this enzymatic reaction is specific, with the formation of 18(R)-HETE being essentially 100% of the isomer produced by CYP2E1. nih.govcaymanchem.com

The production of 18-HETE and other HETEs can also occur through non-enzymatic lipid peroxidation, which results in a racemic mixture of R and S enantiomers. nih.gov

| Enzyme Family | Specific Isoform(s) | Reaction | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP1B1 | Arachidonic Acid → 18-HETE | reactome.org |

| Cytochrome P450 (CYP) | CYP2E1 | Arachidonic Acid → 18(R)-HETE | nih.govcaymanchem.com |

| Cytochrome P450 (CYP) | CYP4F8 | Arachidonic Acid → 18(R)-HETE | ebi.ac.uk |

Overview of Hydroxylated Fatty Acid Signaling

Hydroxylated fatty acids, a class that includes HETEs, are increasingly recognized for their roles as signaling molecules that modulate various cellular functions. frontiersin.org These lipids can act as secondary messengers, influence enzyme activities, and serve as precursors for other bioactive compounds. frontiersin.org The biological effects of hydroxylated fatty acids are often mediated through their interaction with specific cell surface and nuclear receptors. frontiersin.org

For example, some HETEs are known to interact with G protein-coupled receptors (GPCRs). wikipedia.org The signaling cascades initiated by these interactions can lead to changes in intracellular calcium levels, activation of protein kinases, and regulation of gene expression. frontiersin.org For instance, 18(R)-HETE has been shown to cause vasodilation in the rabbit kidney, a response not observed with its stereoisomer, 18(S)-HETE. caymanchem.com This highlights the stereospecificity of hydroxylated fatty acid signaling. Furthermore, 18(R)-HETE can block the vasoconstrictor effects of another HETE, 20-HETE, in renal arterioles, indicating complex cross-talk between different hydroxylated fatty acid signaling pathways. caymanchem.com

In addition to cell surface receptors, some hydroxylated fatty acids can bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), thereby directly influencing gene transcription and cellular metabolism. wikipedia.org The diverse biological activities of hydroxylated fatty acids underscore their importance in cellular communication and homeostasis. researchgate.net

| Finding | System/Model | Observed Effect | Reference |

|---|---|---|---|

| 18(R)-HETE stimulates vasodilation. | Rabbit kidney | Dose-dependent vasodilation | caymanchem.com |

| 18(S)-HETE does not affect perfusion pressure. | Rabbit kidney | No effect on perfusion pressure | caymanchem.com |

| 18(R)-HETE blocks 20-HETE-induced vasoconstriction. | Renal arterioles | Complete blockage at 1 µM | caymanchem.com |

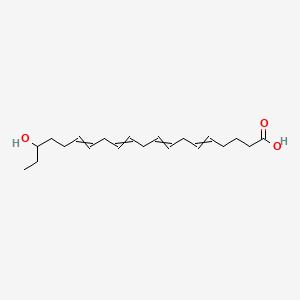

Structure

3D Structure

Properties

IUPAC Name |

18-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHNRUZQWLEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways of 18 Hydroxyarachidonic Acid

Precursor Substrates and Initial Activation

The primary precursor for the biosynthesis of 18-hydroxyarachidonic acid (18-HETE) is arachidonic acid (AA). diva-portal.orgnih.govallergolyon.fr Arachidonic acid is a polyunsaturated omega-6 fatty acid that is typically esterified in the sn-2 position of membrane phospholipids (B1166683). allergolyon.frwikipedia.org Its release for subsequent metabolic processing is a critical initial step. This liberation is primarily catalyzed by the enzyme phospholipase A2 (PLA2), which hydrolyzes the ester bond at the sn-2 position of the phospholipid backbone. allergolyon.frwikipedia.org Another pathway for the release of arachidonic acid involves the sequential action of phospholipase C (PLC) and diacylglycerol (DAG) lipase. wikipedia.org

Once freed from the cell membrane, arachidonic acid becomes available as a substrate for various enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, which lead to the formation of a diverse array of bioactive eicosanoids. diva-portal.orgallergolyon.fr The formation of 18-HETE specifically falls under the purview of the cytochrome P450 monooxygenase system. diva-portal.orgnih.gov

Cytochrome P450 (CYP) Enzyme-Mediated Hydroxylation

The conversion of arachidonic acid to 18-HETE is a hydroxylation reaction catalyzed by specific enzymes belonging to the cytochrome P450 superfamily. diva-portal.orgnih.gov These enzymes are monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds. hmdb.ca In the context of arachidonic acid metabolism, CYP enzymes are responsible for both hydroxylation and epoxidation reactions. nih.govreactome.org The hydroxylation of arachidonic acid by CYP enzymes can occur at various positions, including the ω- and (ω-1) positions, leading to the formation of different hydroxyeicosatetraenoic acids (HETEs). nih.govresearchgate.net

Role of CYP4F Family Isoforms (e.g., CYP4F8, CYP4F12)

Several isoforms of the CYP4F family have been implicated in the ω- and (ω-1) hydroxylation of arachidonic acid. Notably, recombinant CYP4F8 has been shown to catalyze the (n-3) hydroxylation of arachidonic acid, which corresponds to the formation of 18-HETE. nih.gov This particular isoform is found in human seminal vesicles and is also involved in the biosynthesis of 19-hydroxyprostaglandins. hmdb.canih.gov While the primary role of some human CYP4 enzymes, such as CYP4A11 and CYP4F2, is the ω-hydroxylation of arachidonic acid to form 20-HETE, the substrate flexibility of these enzymes can lead to the production of other HETEs as well. nih.gov

Regiospecificity and Stereospecificity of ω-Hydroxylation

The hydroxylation of arachidonic acid by CYP enzymes exhibits both regiospecificity and stereospecificity. Regiospecificity refers to the specific carbon atom on the arachidonic acid molecule where the hydroxyl group is attached. The formation of 18-HETE is an example of (ω-2) hydroxylation. The stereospecificity of the reaction determines the three-dimensional orientation of the hydroxyl group, resulting in the formation of either the (18R)-HETE or (18S)-HETE enantiomer. For instance, (18R)-Hydroxyarachidonate is a known substrate for CYP4F8. hmdb.ca

Cofactor Requirements and Reaction Mechanisms

The catalytic activity of cytochrome P450 enzymes is dependent on the presence of specific cofactors. The hydroxylation of arachidonic acid by CYP enzymes requires molecular oxygen (O₂) and the reducing equivalents provided by NADPH-cytochrome P450 reductase. diva-portal.orgnih.gov The general mechanism involves the transfer of an electron from NADPH to the P450 enzyme, which activates molecular oxygen. One atom of oxygen is then inserted into the arachidonic acid substrate to form the hydroxylated product, while the other oxygen atom is reduced to water. nih.gov

Other Potential Enzymatic Pathways Involved in Formation

While the cytochrome P450 pathway is the primary route for 18-HETE biosynthesis, it is important to note that other enzymatic pathways can also metabolize arachidonic acid to produce a variety of hydroxylated derivatives. diva-portal.orgnih.gov The lipoxygenase (LOX) pathway, for instance, leads to the formation of various HETEs such as 5-HETE, 12-HETE, and 15-HETE. nih.govwikipedia.org However, the direct formation of 18-HETE through the LOX pathway is not a recognized major route. It has been noted that some fungal enzymes can produce 18-HETE from arachidonic acid. diva-portal.org

Enantiospecificity and Diastereoselectivity in Biosynthesis

The biosynthesis of 18-HETE can result in the formation of specific stereoisomers. The enzymatic process is often enantiospecific, meaning that one enantiomer (e.g., (18R)-HETE or (18S)-HETE) is preferentially produced. hmdb.ca This specificity is dictated by the three-dimensional structure of the active site of the particular CYP isoform catalyzing the reaction. The specific enantiomeric composition of 18-HETE produced in vivo can have significant implications for its biological activity.

Table 1: Key Enzymes in 18-HETE Biosynthesis

| Enzyme Family | Specific Isoform(s) | Precursor Substrate | Product |

| Cytochrome P450 | CYP4F8 | Arachidonic Acid | 18-Hydroxyarachidonic acid |

Metabolic Fates and Downstream Biotransformations

Pathways of Further Oxidation and Derivatization

Following its initial synthesis, 18-HETE can be subjected to several oxidative and derivatization pathways, leading to a variety of metabolites. While the specific pathways for 18-HETE are not as extensively characterized as those for other hydroxyeicosatetraenoic acids (HETEs) like 20-HETE, the established metabolic routes for these related compounds provide a strong framework for understanding the fate of 18-HETE.

One significant pathway for HETE metabolism is further oxidation. This can involve the conversion of the hydroxyl group to a ketone, forming an oxo-eicosatetraenoic acid (oxo-ETE), or oxidation of the terminal methyl group. nih.gov For instance, 20-HETE is known to be oxidized to its corresponding dicarboxylic acid, 20-carboxy-arachidonic acid. wikipedia.org This process of forming dicarboxylic acids is a recognized pathway for fatty acid metabolism. researchgate.net

Another critical metabolic route is β-oxidation, a catabolic process that breaks down fatty acid molecules. wikipedia.org In macrophages, 12(S)-HETE has been shown to undergo peroxisomal β-oxidation, leading to chain-shortened metabolites. nih.govnih.gov This process, along with (ω-1)-hydroxylation, serves to deactivate the pro-inflammatory signals of 12(S)-HETE. nih.gov It is plausible that 18-HETE is also a substrate for β-oxidation, resulting in metabolites with shorter carbon chains. Cultured brain microvasculature cells have been shown to metabolize 20-HETE through a series of beta-oxidation reactions to chain-shortened dicarboxylic acids. wikipedia.org

Additionally, HETEs can be converted into dihydroxy-eicosatetraenoic acids (diHETEs) through the action of various enzymes, including cyclooxygenases and lipoxygenases. nih.govwikipedia.org These pathways introduce a second hydroxyl group at different positions on the fatty acid chain, further diversifying the range of potential signaling molecules.

| Metabolic Pathway | Description | Example Metabolites from Related HETEs | Potential Implication for 18-HETE |

|---|---|---|---|

| Further Hydroxylation | Introduction of additional hydroxyl groups to form dihydroxy metabolites (diHETEs). nih.gov | 5,15-diHETE from 5S-HETE wikipedia.org | Formation of various dihydroxy-arachidonic acid isomers. |

| Oxidation to Ketone | Conversion of the hydroxyl group to a keto group, forming oxo-ETEs. nih.gov | 15-oxo-ETE from 15-HETE wikipedia.org | Formation of 18-oxo-eicosatetraenoic acid. |

| Omega-Oxidation & Dicarboxylic Acid Formation | Oxidation of the terminal carbon to a carboxylic acid. wikipedia.org | 20-carboxy-arachidonic acid from 20-HETE wikipedia.org | Potential conversion to a C20 dicarboxylic acid. |

| β-Oxidation | Catabolic process involving the shortening of the fatty acid chain. nih.govnih.gov | 8-hydroxy-6,10-hexadecadienoic acid from 12(S)-HETE nih.gov | Generation of chain-shortened hydroxy fatty acids. |

Conjugation Reactions and Metabolite Excretion (e.g., glucuronidation)

A primary mechanism for the detoxification and elimination of both endogenous compounds and xenobiotics is conjugation with highly polar molecules, which increases their water solubility and facilitates their excretion in urine and bile. For HETEs, the most significant conjugation reaction is glucuronidation. mdpi.comjci.org

This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but are also present in other tissues like the kidney and gastrointestinal tract. nih.govcriver.com UGTs transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid to the hydroxyl group of the HETE. criver.com

While the glucuronidation of 20-HETE is well-documented, with its glucuronide conjugate being a major form found in human urine, direct studies on 18-HETE are less common. jci.orgnih.govcaymanchem.com However, extensive research on other HETEs provides strong evidence that 18-HETE follows a similar metabolic fate. For example, various UGT isoforms, including members of the UGT1A and UGT2B families, have been shown to catalyze the glucuronidation of 5-HETE, 12-HETE, and 15-HETE. nih.govmdpi.com Furthermore, glucuronide conjugates of 17-, 18-, 19-, and 20-hydroxy-leukotriene B4, which are structurally related to HETEs, have been identified in human urine, strongly suggesting that the 18-hydroxyl group is a target for glucuronidation. nih.gov The excretion of subterminal HETEs (16-, 17-, and 18-HETE) has been measured in urine, although in a study on patients with hepatic cirrhosis, their excretion was not found to be increased in contrast to 20-HETE. jci.org

| HETE Substrate | UGT Isoforms Involved | Reference |

|---|---|---|

| 5-HETE | UGT1A9, UGT2B4, UGT2B7, UGT2B10 | nih.gov |

| 12-HETE | UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B4, UGT2B7, UGT2B10, UGT2B11, UGT2B15 | nih.gov |

| 15-HETE | UGT1A1, UGT1A3, UGT1A4, UGT1A8, UGT1A9, UGT2B4, UGT2B7, UGT2B10, UGT2B11 | nih.gov |

| 20-HETE | UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7 | nih.govnih.govmdpi.com |

Integration and Release from Cellular Lipid Pools

In addition to being catabolized or excreted, 18-HETE, like other fatty acids and their metabolites, can be incorporated into cellular lipid stores. This process of esterification serves as a mechanism to regulate the concentration of free, biologically active 18-HETE within the cell and creates a reservoir that can be mobilized when needed.

Research has shown that HETEs are rapidly incorporated into various lipid classes, including triglycerides and, most notably, phospholipids (B1166683). nih.gov Specifically, 17-HETE and 18-HETE have been found to be incorporated into the phospholipids of the renal cortex and medulla. nih.gov This incorporation is a widespread phenomenon, also observed in cell types such as neutrophils, macrophages, and platelets with other HETE isomers like 5-HETE and 12-HETE. nih.gov The primary phospholipid classes that incorporate HETEs are phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.gov

The mechanism of incorporation typically involves the esterification of the free HETE into a lysophospholipid (a phospholipid missing one of its fatty acid chains). nih.gov This reaction creates a new phospholipid molecule where 18-HETE is attached, usually at the sn-2 position.

The release of 18-HETE from these phospholipid stores is a critical step in restoring its potential to act as a signaling molecule. This hydrolysis is carried out by phospholipases, a class of enzymes that cleave phospholipids. mdpi.comresearchgate.net Specifically, phospholipase A2 (PLA2) is responsible for hydrolyzing the ester bond at the sn-2 position of phospholipids, releasing the fatty acid, which in this case would be 18-HETE. nih.govacs.org This release can be triggered by various cellular stimuli, allowing for a rapid increase in the intracellular concentration of free 18-HETE to participate in signaling cascades.

| Compound Name | Abbreviation |

|---|---|

| 18-Hydroxyarachidonic acid | 18-HETE |

| Arachidonic Acid | AA |

| Hydroxyeicosatetraenoic acid | HETE |

| 5-Hydroxyeicosatetraenoic acid | 5-HETE |

| 12-Hydroxyeicosatetraenoic acid | 12-HETE |

| 15-Hydroxyeicosatetraenoic acid | 15-HETE |

| 17-Hydroxyeicosatetraenoic acid | 17-HETE |

| 19-Hydroxyeicosatetraenoic acid | 19-HETE |

| 20-Hydroxyeicosatetraenoic acid | 20-HETE |

| Oxo-eicosatetraenoic acid | oxo-ETE |

| Dihydroxy-eicosatetraenoic acid | diHETE |

| 20-carboxy-arachidonic acid | |

| 8-hydroxy-6,10-hexadecadienoic acid | |

| Leukotriene B4 | LTB4 |

| Phosphatidylcholine | PC |

| Phosphatidylethanolamine | PE |

Cellular and Molecular Mechanisms of Action

Receptor Interactions and Ligand-Binding Studies

The exploration of specific receptors for 18-hydroxyarachidonic acid (18-HETE) is a field still in its nascent stages. To date, dedicated cell surface or nuclear receptors that exclusively bind 18-HETE have not been identified. This is a common characteristic among many HETE metabolites, with the notable exceptions of 5-oxo-eicosatetraenoic acid (5-oxo-ETE) and 12(S)-HETE, for which the G protein-coupled receptors OXE receptor and GPR31 have been identified, respectively. nih.gov

The absence of a known dedicated receptor for 18-HETE means that specific ligand-binding studies are not yet available in the scientific literature. Research into the broader family of HETEs suggests that some of their effects may be mediated through interactions with peroxisome proliferator-activated receptors (PPARs), although this has not been specifically demonstrated for 18-HETE. nih.gov It is also plausible that 18-HETE exerts some of its biological effects through non-receptor-mediated mechanisms, such as by altering the biophysical properties of cell membranes or by being further metabolized into other bioactive molecules. Further research is required to elucidate the precise molecular targets of 18-HETE and to determine if it acts through one or more specific receptor types.

Modulation of Intracellular Signaling Cascades

The influence of 18-HETE on the intricate network of intracellular signaling is an area where knowledge is largely inferred from the actions of its parent compound, arachidonic acid, and other HETE isomers. Direct and specific research on 18-HETE's role in these pathways is not yet well-established.

Effects on Ion Channel Activity (e.g., K+ channels)

While arachidonic acid itself is known to modulate the activity of various ion channels, including large-conductance calcium-activated potassium (BK) channels, specific data on the direct effects of 18-HETE on these channels are scarce. nih.gov Studies on other HETE molecules, such as 20-HETE, have demonstrated significant effects on potassium channel activity, which plays a crucial role in regulating vascular tone and neuronal excitability. nih.gov However, it remains to be determined whether 18-HETE shares these properties and, if so, through what precise mechanisms it interacts with and modulates the function of potassium or other ion channels.

Involvement of Protein Kinase Pathways

Protein kinase cascades are central to cellular signal transduction, and while arachidonic acid is known to influence these pathways, the specific role of 18-HETE is not well-defined. Unsaturated fatty acids, the class of molecules to which 18-HETE belongs, can activate various isoforms of Protein Kinase C (PKC). researchgate.net Furthermore, other HETEs have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis. nih.govpnas.org However, direct evidence demonstrating that 18-HETE activates PKC or MAPK pathways and delineating the downstream consequences of such activation is currently lacking.

Cross-talk with Nitric Oxide Signaling

The interplay between lipid mediators and nitric oxide (NO) signaling is critical for many physiological processes, particularly in the cardiovascular system. Research has established a clear interaction between 20-HETE and the NO pathway, where NO can inhibit the synthesis of 20-HETE. physiology.org This interaction has significant implications for the regulation of vascular tone. Whether a similar regulatory cross-talk exists between 18-HETE and the NO signaling pathway, for instance, through modulation of endothelial nitric oxide synthase (eNOS) activity or by influencing the levels of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), is an area that awaits investigation. physiology.orgnih.gov

Influence on Enzyme Activities and Expression Profiles

The potential for 18-HETE to modulate the activity and expression of key enzymes involved in inflammatory and other cellular processes is a critical area of inquiry. However, direct evidence remains limited.

Interactions with Cyclooxygenases (COX) and Lipoxygenases (LOX) in related models

Arachidonic acid is the primary substrate for both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of a wide array of bioactive eicosanoids, including prostaglandins (B1171923) and leukotrienes. nih.govmdpi.comyoutube.com HETEs, as products of these pathways, can, in turn, modulate the activity of these enzymes. It is known that arachidonic acid can be metabolized by LOX to form various HETE isomers. nih.govnih.gov While the formation of some HETEs can influence the subsequent metabolism of arachidonic acid, the specific interactions of 18-HETE with COX-1, COX-2, and the various LOX isoforms have not been extensively characterized. nih.govnih.gov It is plausible that 18-HETE could act as a substrate for further metabolism by these enzymes or potentially as a feedback inhibitor or modulator, but dedicated studies are required to confirm these possibilities.

Impact on other Cytochrome P450 Enzymes

18-Hydroxyarachidonic acid (18-HETE) is a metabolite of arachidonic acid formed through the activity of Cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The primary enzyme identified in its formation is the alcohol-inducible cytochrome P450 2E1 (CYP2E1). nih.gov In reconstituted systems, CYP2E1 metabolizes arachidonic acid into two major monohydroxylated products: 19-HETE (approximately 46%) and 18-HETE (approximately 32%). nih.gov The 18-HETE produced by this isoform is almost exclusively the 18(R)-HETE stereoisomer. nih.gov

The synthesis of 18-HETE is dependent on these specific CYP enzymes, and conditions that induce these enzymes can lead to a significant increase in the formation of ω-1 and ω-2 hydroxylated metabolites of arachidonic acid, including 18-HETE. nih.gov For instance, the induction of CYP2E1 can shift arachidonic acid metabolism towards the production of 18-HETE and 19-HETE. This redirection of arachidonic acid metabolism implicitly affects the substrate availability for other CYP pathways, such as those that produce epoxyeicosatrienoic acids (EETs), thereby indirectly impacting the profile of other CYP-derived eicosanoids. nih.govnih.gov

Experimental evidence using an anti-P450 2E1 antibody demonstrated a significant reduction in 18-HETE formation in both renal and hepatic microsomes, confirming the role of this enzyme. nih.gov Specifically, the antibody inhibited 18-HETE formation by 67% in renal cortex microsomes and by 87% in liver microsomes. nih.gov In addition to CYP2E1, a specific cytochrome P-450 enzyme in monkey seminal vesicles, termed P-450 ω-3, has been shown to produce 18(R)-HETE from arachidonic acid. nih.gov This enzyme appears to be tissue-specific, as liver microsomes from the same species did not produce detectable 18-HETE. nih.gov

The table below summarizes the key Cytochrome P450 enzymes involved in the synthesis of 18-HETE.

| Enzyme Family | Specific Isoform | Primary Product(s) from Arachidonic Acid | Tissue/System Studied | Reference |

| Cytochrome P450 | CYP2E1 | 18(R)-HETE, 19(S/R)-HETE | Reconstituted systems, Rabbit renal and hepatic microsomes | nih.gov |

| Cytochrome P450 | P-450 ω-3 (putative) | 18(R)-HETE | Monkey seminal vesicles | nih.gov |

| Cytochrome P450 | CYP4F Family | 17-HETE, 18-HETE, 19-HETE | Rat models | nih.gov |

Effects on Cellular Processes in Experimental Models

The biological activities of 18-HETE are an area of ongoing research. While many related hydroxyeicosatetraenoic acids have well-documented effects on cellular functions, the specific roles of 18-HETE are less characterized.

Regulation of Cell Proliferation and Differentiation

The direct role of 18-Hydroxyarachidonic acid in the regulation of cell proliferation and differentiation is not extensively documented in the available scientific literature. While other arachidonic acid metabolites, such as 5-HETE, 12-HETE, and 20-HETE, have been implicated in modulating cell growth and mitogenesis, specific experimental data detailing the effects of 18-HETE on these processes are limited. nih.govnih.govpnas.org General studies note that HETEs as a class can modulate growth responses, but the specific contribution of the 18-hydroxy isomer remains to be fully elucidated. researchgate.net

Modulation of Apoptosis and Cell Survival

Similar to cell proliferation, the specific function of 18-Hydroxyarachidonic acid in modulating apoptosis and cell survival pathways has not been clearly established in experimental models. Research on other HETE isomers has shown both pro-apoptotic and anti-apoptotic effects depending on the isomer and cell type. For example, 5-HETE derivatives act as critical survival factors in human prostate cancer cells, while 20-HETE has been shown to protect endothelial cells from apoptosis. pnas.orgnih.gov However, direct evidence linking 18-HETE to the regulation of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or cell survival signaling cascades (e.g., PI3K/Akt pathway) is not prominently featured in current research findings.

Role in Membrane Dynamics and Lipid Homeostasis

Hydroxyeicosatetraenoic acids, including presumably 18-HETE, are known to be rapidly incorporated into cellular lipids. nih.gov This process involves the esterification of the HETE molecule into the phospholipid components of cell membranes, such as phosphatidylcholine and phosphatidylethanolamine (B1630911). nih.govnih.gov The incorporation of these modified fatty acids into the phospholipid bilayer can alter membrane properties and dynamics, potentially affecting membrane-dependent signaling events. nih.gov The stability of HETEs within the phospholipid pool is significant, suggesting a lasting impact on membrane composition. nih.gov

In the context of lipid homeostasis, certain arachidonic acid metabolites are known to function as endogenous ligands for peroxisome proliferator-activated receptors (PPARs). nih.govpnas.org PPARs are nuclear receptors that act as key transcriptional regulators of genes involved in lipid and glucose metabolism. nih.govoup.com While specific HETEs like 8(S)-HETE and metabolites like 20-HETE have been shown to activate PPAR isoforms, the direct interaction of 18-HETE with these receptors has not been definitively characterized. pnas.orgnih.gov The activation of PPARs by HETEs represents a significant mechanism by which these lipid mediators can regulate cellular lipid homeostasis. nih.gov

The table below summarizes the known and potential effects of 18-HETE on various cellular processes.

| Cellular Process | Experimental Finding for 18-HETE | General Role of HETE Class | Reference |

| Cell Proliferation | Not well-documented. | Can modulate growth responses. | researchgate.net |

| Apoptosis/Cell Survival | Not well-documented. | Can be pro- or anti-apoptotic depending on the isomer. | pnas.orgnih.gov |

| Membrane Dynamics | Not directly documented, but likely. | Rapidly incorporated into membrane phospholipids (B1166683), altering composition. | nih.govnih.gov |

| Lipid Homeostasis | Not directly documented, but plausible. | Some HETEs act as ligands for PPARs, key regulators of lipid metabolism. | nih.govpnas.orgoup.com |

Biological Roles and Physiological Contributions in Experimental Systems

Regulatory Functions in Vascular Tone and Hemodynamics (in animal models)

In animal models, 18-HETE has demonstrated complex and sometimes opposing effects on vascular tone, the degree of constriction or dilation of a blood vessel. Its actions can be influenced by the specific vascular bed, the experimental conditions, and the stereochemistry of the 18-HETE isomer.

Studies in rabbits have shown that 18(R)-HETE can induce dose-dependent vasodilation in the kidney. caymanchem.com In contrast, the 18(S)-HETE isomer did not show a significant effect on renal perfusion pressure in the same model. caymanchem.com Further highlighting its nuanced role, 18(R)-HETE has been found to completely block the vasoconstriction of renal arterioles caused by another arachidonic acid metabolite, 20-HETE, when applied at a concentration of 1 µM. caymanchem.com

In spontaneously hypertensive rats (SHR), an animal model for human essential hypertension, decreased levels of CYP2E1-derived eicosanoids, including 18-HETE, have been associated with increased sensitivity of renal arteries to constrictor agents. asm.org Conversely, in a primate model of inactivity-induced insulin (B600854) resistance, elevated plasma levels of 18-HETE were correlated with impaired capillary blood volume responses. nih.gov

Table 1: Effects of 18-HETE on Vascular Tone in Animal Models

| Animal Model | Vascular Bed | 18-HETE Isomer | Observed Effect | Reference |

|---|---|---|---|---|

| Rabbit | Kidney | 18(R)-HETE | Vasodilation | caymanchem.com |

| Rabbit | Kidney | 18(S)-HETE | No effect on perfusion pressure | caymanchem.com |

| Rabbit | Renal Arterioles | 18(R)-HETE | Blocks 20-HETE-induced vasoconstriction | caymanchem.com |

| Spontaneously Hypertensive Rat | Renal Arteries | Not specified | Decreased levels associated with sensitization to constrictors | asm.org |

| Primate (inactivity model) | Skeletal Muscle | Not specified | Elevated levels correlated with impaired capillary recruitment | nih.gov |

Participation in Inflammatory and Immune Responses (in cellular and animal models)

18-HETE is implicated in the complex signaling network that governs inflammation and immune responses. Its role appears to be context-dependent, contributing to both pro-inflammatory and pro-resolving pathways.

Modulation of Pro-inflammatory Mediator Production

In certain inflammatory settings, 18-HETE is considered a pro-inflammatory mediator. For instance, in intensive care unit (ICU) patients with a severe inflammatory response, 18-HETE is among the pro-inflammatory mediators that are reduced by low-dose aspirin (B1665792) administration. nih.gov Animal and cellular models of inflammatory diseases have shown that metabolites of arachidonic acid, including various HETEs, are actively involved in the inflammatory cascade. mdpi.com

Resolution Phase Involvement in Lipid Mediation

While sometimes acting as a pro-inflammatory signal, there is also evidence for the involvement of 18-HETE and its derivatives in the resolution phase of inflammation. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs) derived from polyunsaturated fatty acids. nih.gov The conversion of EPA to 18-hydroxyeicosapentaenoic acid (18-HEPE), a structural analog of 18-HETE, is a key step in the biosynthesis of E-series resolvins, which are potent anti-inflammatory and pro-resolving molecules. asm.orgoup.com For example, 18-HEPE can be converted by 5-lipoxygenase (5-LOX) in neutrophils to produce Resolvin E1 (RvE1) and Resolvin E2 (RvE2), or by 12/15-lipoxygenase in eosinophils to form Resolvin E3 (RvE3). oup.com These resolvins actively limit neutrophil infiltration and promote the clearance of cellular debris, thereby facilitating the return to tissue homeostasis. oup.com

Table 2: Role of 18-HETE and Related Compounds in Inflammation

| Experimental System | Compound | Role | Mechanism/Observation | Reference |

|---|---|---|---|---|

| ICU Patients (SIRS) | 18-HETE | Pro-inflammatory | Levels reduced by aspirin, which increases anti-inflammatory mediators. | nih.gov |

| Cellular Models | 18-HEPE (EPA-derived analog) | Pro-resolving | Precursor to E-series resolvins (RvE1, RvE2, RvE3). | asm.orgoup.com |

| Human Neutrophils | 18-HEPE | Pro-resolving | Converted by 5-LOX to RvE1 and RvE2. | asm.org |

| Eosinophils | 18-HEPE | Pro-resolving | Converted by 12/15-LOX to RvE3. | oup.com |

Contributions to Renal Physiology (in animal models)

The kidney is a significant site of 18-HETE production and action. In rabbits, the cytochrome P450 enzyme CYP2E1, which can be induced by alcohol, has been shown to metabolize arachidonic acid to 18(R)-HETE and 19-HETE in renal cortex microsomes. nih.gov Inhibition of this enzyme with an anti-P450 2E1 antibody significantly reduced the formation of 18-HETE in these microsomes. nih.gov

As mentioned in the vascular tone section, 18(R)-HETE exhibits vasodilatory effects in the rabbit kidney and can counteract the vasoconstrictor effects of 20-HETE, suggesting a role in regulating renal blood flow and hemodynamics. caymanchem.com In spontaneously hypertensive rats, a model of chronic kidney disease, altered levels of CYP-derived eicosanoids, including 18-HETE, are linked to renal vascular dysfunction. asm.org

Roles in Neurological Function and Neuroinflammation (in experimental models)

Evidence from experimental models suggests that 18-HETE may be involved in the brain's response to injury and inflammation. In a rat model of regional brain ischemia, various HETEs, including 18-HETE, were identified in the ischemic brain tissue. ahajournals.org The levels of these metabolites were found to be significantly increased 72 hours after the ischemic event, coinciding with the peak of brain edema. ahajournals.org This has led to the speculation that lipoxygenase products may play a role in the development of ischemic brain edema. ahajournals.org

Furthermore, in a rat model of androgen-induced hypertension, the levels of 18-HETE in renal interlobar arteries were not significantly changed by dihydrotestosterone (B1667394) (DHT) treatment, in contrast to the significant increase observed for 20-HETE. ahajournals.org While this study focused on vascular effects, it provides insight into the differential regulation of HETE isomers in a model with neurological implications.

Impact on Metabolic Homeostasis and Lipid Metabolism (in experimental models)

Recent studies have begun to uncover the role of 18-HETE in metabolic regulation, particularly in the context of insulin resistance. In a primate model where insulin resistance was induced by restricting physical activity, elevated plasma concentrations of 18-HETE and 19-HETE were observed. nih.gov These increased levels of HETEs were inversely correlated with the peak capillary blood volume response during an intravenous glucose tolerance test and directly correlated with a microvascular index of insulin resistance. nih.gov These findings suggest that a shift towards increased production of vasoconstrictor eicosanoids, including 18-HETE, may contribute to impaired skeletal muscle blood flow and the development of insulin resistance. nih.gov

Table 3: 18-HETE in Metabolic Homeostasis

| Experimental Model | Finding | Implication | Reference |

|---|---|---|---|

| Primate (Activity-Restriction) | Elevated plasma 18-HETE levels. | Correlated with impaired capillary recruitment and microvascular insulin resistance. | nih.gov |

| Primate (Activity-Restriction) | Inverse correlation between 18-HETE and peak capillary blood volume. | Suggests a role in reduced tissue glucose uptake. | nih.gov |

Advanced Analytical Methodologies for Detection and Characterization

Mass Spectrometry-Based Approaches

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) has historically been a robust method for the analysis of HETEs. For GC-MS analysis, the carboxylic acid and hydroxyl groups of 18-HETE must be derivatized to increase their volatility and thermal stability. sciex.comresearchgate.net Common derivatization steps include esterification of the carboxyl group (e.g., to form a methyl ester or a pentafluorobenzyl ester) followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. researchgate.net

Following derivatization, the analyte is separated on a GC column and detected by the mass spectrometer. The electron ionization (EI) mass spectra of HETE derivatives typically provide characteristic fragmentation patterns that can aid in structural identification. For instance, GC-MS analysis has been successfully used to identify 18-HETE as a major metabolite of arachidonic acid metabolism by certain cytochrome P450 enzymes. sciex.com The retention time in the gas chromatogram combined with the specific mass spectrum provides a high degree of confidence in the identification. researchgate.net The Human Metabolome Database also provides predicted GC-MS spectra for derivatized 18-HETE, which can serve as a reference. sciex.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the preferred method for the analysis of 18-HETE and other eicosanoids. nih.govresearchgate.net This preference is due to its high sensitivity, specificity, and the ability to analyze the compounds without prior derivatization, thus simplifying sample preparation. researchgate.net

Reversed-phase liquid chromatography is commonly employed to separate HETE isomers. nih.gov The separation is crucial because isomers like 18-HETE, 19-HETE, and 20-HETE can be difficult to distinguish by mass spectrometry alone. sciex.com The use of ultra-high performance liquid chromatography (UPLC) with sub-2µm particle columns has significantly improved the separation efficiency and reduced analysis times. nih.gov

In LC-MS/MS analysis, a specific precursor ion corresponding to the deprotonated 18-HETE molecule ([M-H]⁻, m/z 319.23) is selected in the first mass analyzer. nih.gov This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides excellent selectivity and sensitivity for quantification. nih.gov For instance, a heatmap-assisted strategy has been used to identify unique MRM transitions to improve the assay selectivity for various HETE isomers. nih.gov

Table 1: Representative LC-MS/MS Parameters for HETE Analysis

| Parameter | Value/Setting | Source |

| Chromatography | Waters ACQUITY UPLC® HSS T3 column | nih.govsepscience.com |

| Mobile Phase | Water with 0.1% formic acid and Acetonitrile (B52724) with 0.1% formic acid | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | sepscience.com |

| MS Instrument | Triple Quadrupole (QqQ) or High-Resolution Orbitrap | nih.govsepscience.com |

| Precursor Ion (m/z) | 319.23 | nih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) / Selected Ion Monitoring (SIM) | nih.govsepscience.com |

High-Resolution and Accurate Mass Spectrometry (HRMS)

High-resolution and accurate mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provides significant advantages for the analysis of 18-HETE. nih.govsepscience.com HRMS instruments can measure the mass-to-charge ratio of an ion with very high precision (typically <5 ppm error), which allows for the determination of the elemental composition of the analyte. nih.gov This capability greatly increases the confidence in the identification of 18-HETE, distinguishing it from other co-eluting compounds with the same nominal mass.

When coupled with UPLC, HRMS platforms like the Q Exactive™ Orbitrap MS can achieve detection limits in the low picogram per milliliter range. sepscience.com These platforms offer a wide dynamic range and exceptional reproducibility, with inter-assay coefficients of variation (CV) often below 10%. sepscience.com The high resolution (up to 140,000 FWHM) allows for the separation of isobaric interferences, ensuring high-confidence identification and quantification. sepscience.com

Application of Isotopically Labeled Internal Standards

To ensure the accuracy and precision of quantification, especially when dealing with complex biological matrices and multi-step sample preparation procedures, the use of stable isotopically labeled internal standards is essential. sepscience.com These standards are analogs of the target analyte (e.g., 18-HETE) in which several atoms (typically hydrogen) have been replaced with their heavy isotopes (e.g., deuterium, ²H or d).

For HETE analysis, deuterated standards such as 12(S)-HETE-d4 or 20-HETE-d6 are commonly used. sepscience.compnas.org The internal standard is added to the sample at the beginning of the extraction process. Since it has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, it is distinguished by its higher mass in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during preparation or variations in instrument response. sepscience.com

Electron-Activated Dissociation (EAD) for Structural Elucidation

Distinguishing between the various positional isomers of HETEs (e.g., 5-HETE, 12-HETE, 15-HETE, 18-HETE) is a significant analytical challenge, as they often yield very similar fragmentation patterns with conventional collision-induced dissociation (CID). nih.gov Electron-activated dissociation (EAD) is an advanced fragmentation technique that provides more detailed structural information, facilitating the unequivocal identification of lipid isomers. sciex.comsepscience.com

EAD encompasses various electron-based fragmentation mechanisms that produce a richer array of fragment ions compared to CID. sciex.com This technique can cleave different bonds within the lipid structure, producing unique fragment ions that are diagnostic for the position of the hydroxyl group and the double bonds along the fatty acid chain. sepscience.comsepscience.com By generating a characteristic fragment ion series from the dissociation of the acyl chain, EAD allows for the precise localization of functional groups, which is critical for distinguishing 18-HETE from its isomers. sepscience.com While CID may not provide sufficient characteristic ions to differentiate closely related isomers, EAD's ability to produce different fragmentation patterns even for these species makes it a powerful tool for their structural elucidation. sepscience.comsepscience.com

Lipidomics Methodologies for Comprehensive Profiling

Lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids (the lipidome) in a biological system. acdlabs.com The analysis of 18-HETE is often performed within a broader lipidomics context to understand its role in various physiological and pathological processes. sepscience.com Targeted lipidomics approaches focus on the precise quantification of a specific list of known lipids, including 18-HETE and other eicosanoids, using methods like LC-MS/MS with stable isotope-labeled internal standards. nih.govsepscience.com

These targeted methods can simultaneously quantify dozens of related lipid mediators, providing insights into the activity of different biosynthetic pathways (e.g., CYP450, lipoxygenase). sepscience.com Untargeted lipidomics, on the other hand, uses high-resolution mass spectrometry to screen for as many lipid species as possible in a sample, allowing for the discovery of novel biomarkers or unexpected changes in lipid metabolism. Data from these comprehensive analyses can reveal alterations in the levels of 18-HETE relative to other bioactive lipids, helping to elucidate its function in signaling cascades and its contribution to various disease states. acdlabs.com

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of 18-HETE from other eicosanoids and matrix components. The choice of chromatographic technique is critical for achieving the necessary resolution and sensitivity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of molecules based on their hydrophobicity. springernature.com In RP-HPLC, 18-HETE is separated on a non-polar stationary phase, with a polar mobile phase. wikipedia.org Molecules are eluted in order of increasing hydrophobicity as the concentration of an organic solvent in the mobile phase is increased. springernature.com

The separation of 18-HETE and other arachidonic acid metabolites is typically achieved using C18 columns. wikipedia.orgfrontiersin.org These columns consist of silica (B1680970) particles chemically bonded with octadecylsilane (B103800) (ODS), creating a hydrophobic surface. wikipedia.org The mobile phase often consists of a mixture of water with organic solvents like acetonitrile or methanol, and may contain additives such as buffers (e.g., phosphate, acetate) or acids (e.g., formic acid, trifluoroacetic acid) to control the pH and improve peak shape. wikipedia.orgcsfarmacie.cz Elution can be performed under isocratic conditions (constant mobile phase composition) or, more commonly, with a gradient (the composition of the mobile phase changes over time). springernature.com

| Parameter | Description | Common Examples |

|---|---|---|

| Stationary Phase | The solid support within the column that interacts with the analytes. | C18 (Octadecylsilane), C8 (Octylsilane) |

| Mobile Phase | The solvent that carries the sample through the column. | Water/Acetonitrile or Water/Methanol gradients, often with acidic modifiers like formic acid or acetic acid. |

| Detector | The device used to detect the analytes as they elute from the column. | Mass Spectrometry (MS), UV-Vis Spectroscopy |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.2 - 1.0 mL/min |

18-HETE possesses a chiral center at the C18 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-18-HETE and (S)-18-HETE. These enantiomers can exhibit different biological activities, making their separation and individual quantification essential. csfarmacie.cz Chiral chromatography is the primary method used to achieve this separation. libretexts.org

This technique relies on the use of a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times. csfarmacie.czlibretexts.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are among the most popular and effective for separating a wide range of chiral compounds. chromatographyonline.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation selectivity. chromatographyonline.comacs.org

Another approach to chiral separation is the indirect method, which involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a non-chiral stationary phase. researchgate.net

| Chiral Stationary Phase (CSP) Type | Mobile Phase Mode | Typical Mobile Phase Composition |

|---|---|---|

| Polysaccharide-based (e.g., cellulose, amylose derivatives) | Normal Phase | Hexane/Isopropanol |

| Polysaccharide-based (e.g., cellulose, amylose derivatives) | Reversed Phase | Acetonitrile/Water, Methanol/Water with acidic or basic additives |

| Polysaccharide-based (e.g., cellulose, amylose derivatives) | Polar Organic | Acetonitrile, Ethanol, Methanol |

| Pirkle-type (brush-type) | Normal Phase | Hexane/Chiral Alcohol |

| Macrocyclic Glycopeptide-based | Reversed Phase | Acetonitrile/Water with modifiers |

Sample Preparation and Derivatization Strategies for Biological Matrices

Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing numerous interfering substances. chromatographyonline.com Therefore, extensive sample preparation is required to isolate 18-HETE and remove these interferences before analysis. gcms.cznih.gov

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from biological fluids. chromatographyonline.comacs.org The process involves passing the liquid sample through a cartridge containing a solid sorbent. libretexts.org For a non-polar compound like 18-HETE, a reversed-phase sorbent (e.g., C18) is commonly used. libretexts.org The protocol includes conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with an organic solvent. chromatographyonline.com

Liquid-Liquid Extraction (LLE) is another common method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. waters.com

Derivatization is often employed to improve the analytical properties of 18-HETE, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netspectroscopyonline.com Since 18-HETE is not sufficiently volatile for GC analysis, it must be chemically modified. spectroscopyonline.com This typically involves a two-step process:

Esterification of the carboxylic acid group, often to form a pentafluorobenzyl (PFB) ester.

Silylation of the hydroxyl group to form a trimethylsilyl (TMS) ether. nih.gov

This derivatization increases the volatility and thermal stability of the molecule and can enhance its ionization efficiency in the mass spectrometer. researchgate.netnih.gov

| Technique | Principle | Application for 18-HETE |

|---|---|---|

| Solid-Phase Extraction (SPE) | Separation based on partitioning between a solid sorbent and a liquid phase. chromatographyonline.com | Cleanup and concentration from biological fluids using reversed-phase C18 cartridges. libretexts.org |

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquids. waters.com | Extraction from aqueous biological samples into an organic solvent. |

| Derivatization (for GC-MS) | Chemical modification to improve volatility and detection. researchgate.netspectroscopyonline.com | Esterification of the carboxyl group (e.g., PFB ester) and silylation of the hydroxyl group (e.g., TMS ether). nih.gov |

Research Perspectives and Future Directions in Preclinical Studies

Investigation in Diverse in vitro Cellular Models

The biological effects of 18-HETE are being increasingly studied in a variety of cell types to understand its role at a molecular level. These in vitro models provide a controlled environment to dissect the signaling pathways and cellular responses modulated by this eicosanoid.

Endothelial and Smooth Muscle Cells: In the vasculature, 18-HETE has demonstrated notable effects. The R enantiomer, 18(R)-HETE, has been shown to induce vasodilation in the rabbit kidney and can block the vasoconstriction caused by 20-HETE in renal arterioles. caymanchem.com Studies on renal interlobar arteries from spontaneously hypertensive rats (SHR) revealed that 18(R)-HETE, along with 19(R)-HETE, can blunt the sensitizing effect of 20-HETE on vasoconstrictor responses to phenylephrine. ahajournals.org This suggests a potential counter-regulatory role for 18(R)-HETE in modulating vascular tone. Future studies will likely focus on the specific receptors and downstream signaling cascades, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, that are activated by 18-HETE in vascular smooth muscle and endothelial cells.

Immune Cells: The role of arachidonic acid metabolites in inflammation is well-established. While specific data on 18-HETE's direct effects on immune cells like neutrophils, macrophages, and lymphocytes are still emerging, the broader family of hydroxyeicosatetraenoic acids (HETEs) is known to modulate inflammatory responses. nih.gov For instance, other HETEs are involved in processes like chemotaxis and cytokine production. Future in vitro studies using isolated immune cells will be crucial to determine if 18-HETE possesses pro- or anti-inflammatory properties, and to identify the specific receptors, such as potential G-protein coupled receptors (GPCRs), through which it may act. Investigating the activation of microglia, the resident immune cells of the central nervous system, in response to 18-HETE is another important avenue, especially given the link between neuroinflammation and various neurological disorders. nih.govplos.org

Neuronal and Glial Cells: The brain is rich in arachidonic acid, and its metabolites are implicated in neuronal function and pathology. While research has focused more on other HETEs, there is a growing interest in understanding the role of 18-HETE in the central nervous system. For example, studies on the related metabolite 18-hydroxyeicosapentaenoic acid (18-HEPE) have shown it can induce brain-derived neurotrophic factor (BDNF) in Müller glial cells, suggesting a potential neuroprotective role for hydroxylated fatty acids. diabetesjournals.org Future investigations using primary neuronal cultures, astrocytes, and microglia will be instrumental in determining the direct effects of 18-HETE on neuronal viability, synaptic plasticity, and glial activation.

Pancreatic Beta-Cells and Adipocytes: Emerging evidence links arachidonic acid metabolism to metabolic diseases. In pancreatic islets, cytochrome P450 (CYP) enzymes metabolize arachidonic acid to various HETEs, including 18-HETE. mdpi.com While the specific effects of 18-HETE on insulin (B600854) secretion and beta-cell viability are not yet fully elucidated, other HETEs like 12(S)-HETE have been shown to impair insulin secretion and induce beta-cell apoptosis. wikipedia.orgnih.gov In adipocytes, insulin signaling is a critical process for glucose and lipid metabolism. nih.govmdpi.com The influence of 18-HETE on adipocyte differentiation, lipid accumulation, and insulin sensitivity is an area ripe for investigation, particularly given the known effects of 20-HETE on adipogenesis and insulin receptor signaling. nih.gov

Table 1: In Vitro Cellular Models for 18-Hydroxyarachidonic Acid Research

| Cell Type | Investigated/Potential Effects | Key Research Questions |

|---|---|---|

| Endothelial Cells | Modulation of vascular tone, vasodilation | Receptor identification, downstream signaling pathways |

| Smooth Muscle Cells | Antagonism of 20-HETE-induced vasoconstriction | Impact on proliferation and migration |

| Immune Cells (Neutrophils, Macrophages) | Regulation of inflammatory responses | Pro- vs. anti-inflammatory effects, cytokine release |

| Microglia | Modulation of neuroinflammation | Role in activation and phagocytosis |

| Neuronal Cells | Influence on neuronal viability and function | Neuroprotective or neurotoxic effects, synaptic plasticity |

| Pancreatic Beta-Cells | Regulation of insulin secretion and cell survival | Direct effects on beta-cell function and viability |

| Adipocytes | Impact on adipogenesis and insulin sensitivity | Role in lipid metabolism and glucose uptake |

Elucidation of Roles in in vivo Animal Models of Pathophysiology

Animal models are indispensable for understanding the integrated physiological and pathological roles of 18-HETE in complex diseases. While much of the in vivo research has focused on the more abundant 20-HETE, the unique actions of 18-HETE are beginning to be appreciated.

Models of Hypertension and Cardiovascular Dysfunction

In spontaneously hypertensive rats (SHR), a widely used model of human essential hypertension, renal arteries exhibit decreased levels of 18-HETE and its producing enzyme, CYP2E1. ahajournals.org This deficit is thought to contribute to the increased vascular sensitivity to constrictor agents, suggesting a protective role for 18-HETE in the vasculature. The administration of 18(R)-HETE has been shown to cause vasodilation, further supporting its potential antihypertensive effects. caymanchem.com Future research will likely involve the use of genetic models, such as mice with targeted deletion or overexpression of the enzymes responsible for 18-HETE synthesis, to more definitively establish its role in blood pressure regulation and the development of cardiovascular pathologies like atherosclerosis.

Models of Inflammatory Diseases

The involvement of arachidonic acid metabolites in inflammatory diseases like rheumatoid arthritis is an active area of research. Animal models such as collagen-induced arthritis (CIA) in mice and rats are commonly used to study the pathogenesis of arthritis. medsci.orgdovepress.com While the role of specific interleukins like IL-18 has been investigated in these models, the contribution of 18-HETE is less clear. nih.govfrontiersin.org Given that other HETEs are known to be involved in the inflammatory cascade, future studies are warranted to measure the levels of 18-HETE in the synovial fluid and tissues of arthritic joints and to assess the therapeutic potential of administering 18-HETE or its analogues in these models.

Models of Neurological Conditions

In the context of neurological diseases like Alzheimer's disease, neuroinflammation and neuronal cell death are key pathological features. Animal models, including transgenic mice that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1), are widely used to study the disease mechanisms. nih.govnih.govfrontiersin.orgaginganddisease.org While the role of the 5-lipoxygenase product 5-HETE and the 12/15-lipoxygenase products 12-HETE and 15-HETE in tau phosphorylation and Aβ-related mechanisms has been investigated, the specific involvement of 18-HETE remains largely unexplored. researchgate.net Similarly, in models of ischemic stroke and traumatic brain injury, where 20-HETE has been shown to play a role in neuronal injury, the potential counteracting or synergistic effects of 18-HETE are unknown. nih.govfrontiersin.orgresearchgate.net Future preclinical studies in these models are necessary to determine the levels and function of 18-HETE in the brain under pathological conditions.

Models of Metabolic Disorders

Animal models of obesity and type 2 diabetes, such as diet-induced obesity models and genetically diabetic rats (e.g., Zucker diabetic fatty rats), provide valuable platforms to study the role of lipid mediators in metabolic dysregulation. pnas.org Research has shown that 20-HETE levels are elevated in obese individuals and animal models, and this eicosanoid can impair insulin signaling. nih.gov In contrast, the role of 18-HETE is not well defined. Given the in vitro findings suggesting potential effects on pancreatic beta-cells, it will be important to investigate the levels and effects of 18-HETE in animal models of diabetes to see if it contributes to or protects against beta-cell dysfunction and insulin resistance. mdpi.comwikipedia.org

Table 2: In Vivo Animal Models for Investigating 18-Hydroxyarachidonic Acid

| Disease Model | Animal Model Examples | Potential Role of 18-HETE |

|---|---|---|

| Hypertension | Spontaneously Hypertensive Rat (SHR) | Vasodilation, counteracting 20-HETE-induced vasoconstriction |

| Inflammatory Arthritis | Collagen-Induced Arthritis (CIA) Mice/Rats | Modulation of synovial inflammation and joint destruction |

| Neurological Conditions | APP/PS1 Transgenic Mice (Alzheimer's) | Neuroprotection, modulation of neuroinflammation |

| Metabolic Disorders | Diet-Induced Obesity Mice, Zucker Diabetic Fatty Rats | Regulation of insulin sensitivity and beta-cell function |

Development of Enzymatic and Chemoenzymatic Synthetic Strategies for Analogues

The generation of 18-HETE analogues is crucial for structure-activity relationship studies and for developing potential therapeutic agents with improved stability, potency, or selectivity. Both enzymatic and chemoenzymatic approaches are being explored for this purpose.

Enzymatic Synthesis: The biosynthesis of 18-HETE is primarily catalyzed by cytochrome P450 enzymes, with CYP2E1 being a key isoform that produces the 18(R)-HETE enantiomer with high stereospecificity. nih.gov More recently, unspecific peroxygenases (UPOs) from fungi have been identified as biocatalysts capable of hydroxylating arachidonic acid at various positions, including C18. diabetesjournals.org These enzymes offer a promising avenue for the green and selective synthesis of 18-HETE and its derivatives. Future research will likely focus on enzyme engineering and directed evolution to enhance the catalytic efficiency and selectivity of these biocatalysts for producing specific 18-HETE analogues.

Chemoenzymatic Synthesis: Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic reactions. This approach can be used to create a diverse library of 18-HETE analogues that would be difficult to produce through purely chemical or enzymatic methods. asm.orgnih.govfrontiersin.orgmdpi.com For example, an enzymatic step could be used to introduce the hydroxyl group at the C18 position with specific stereochemistry, followed by chemical modifications to other parts of the molecule to generate novel derivatives. mdpi.comresearchgate.net These strategies will be invaluable for synthesizing probes to study the biological targets of 18-HETE and for developing lead compounds for preclinical evaluation. researchgate.netnih.gov

Computational Chemistry and Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for providing an atomistic-level description of the structures, thermodynamics, and dynamic properties of protein-ligand systems. diva-portal.org These methods offer profound insights into the mechanisms of enzyme action and can predict sites of metabolism, which is particularly valuable in the study of lipids like 18-hydroxyarachidonic acid (18-HETE). nih.gov By modeling the complex interplay between a ligand and its enzyme, researchers can understand the determinants of binding, selectivity, and catalysis that are often difficult to capture through experimental methods alone. diva-portal.orgacs.org

Molecular docking and MD simulations are central to exploring these interactions. nih.gov The process often involves using a force field, which defines the potential energy function and parameters describing the interactions between atoms, to run simulations. diva-portal.org These simulations can reveal how a substrate like arachidonic acid, the precursor to 18-HETE, or 18-HETE itself, fits into an enzyme's active site and what conformational changes occur upon binding. nih.gov

In the context of 18-HETE, computational studies have been particularly insightful in elucidating its biosynthesis by enzymes such as Cytochrome P450 (CYP) monooxygenases and unspecific peroxygenases (UPOs). nih.govresearchgate.net For instance, simulations have been used to understand how enzymes achieve regioselectivity, hydroxylating arachidonic acid at the ω-2 position to form 18-HETE while also producing other metabolites like 19-HETE (ω-1 hydroxylation). researchgate.netresearchgate.netnih.gov

MD simulations of arachidonic acid within the active site of the fungal UPO from Agrocybe aegerita (rAaeUPO) have revealed how specific mutations can alter the product profile. researchgate.netnih.gov An A77L mutation (Alanine to Leucine at position 77) was found to narrow the active-site channel, imposing significant torsional constraints on the arachidonic acid substrate. researchgate.netresearchgate.netnih.gov This structural change favors selective hydroxylation and prevents the overoxidation of the hydroxylated products. researchgate.netresearchgate.netnih.gov These integrated experimental and computational findings provide a rational foundation for engineering enzyme selectivity, presenting a promising pathway for the targeted biocatalytic synthesis of specific, pharmacologically relevant hydroxy-fatty acids. researchgate.netresearchgate.netnih.gov

Furthermore, these simulations can identify key amino acid residues that govern the interaction with the substrate. In studies of UPOs, residues such as T242, E245, and D70 have been shown to interact with the carboxylate moiety of the fatty acid substrate, thereby modulating enantioselectivity. researchgate.netresearchgate.netresearchgate.netnih.gov Similarly, docking studies of HETEs into the active site of enzymes like CYP2E1 have been performed to understand their subsequent metabolic pathways. researchgate.net

Table 1: Key Enzymes and Findings from Computational Studies

| Enzyme | Ligand(s) | Computational Method | Key Findings | Citations |

|---|---|---|---|---|

| Unspecific Peroxygenase (UPO) - rAaeUPO Variant A77L | Arachidonic Acid | Molecular Dynamics (MD) Simulations | The A77L mutation narrows the active-site channel, imposing torsional constraints on the substrate, which favors selective hydroxylation. | researchgate.netresearchgate.netresearchgate.netnih.gov |

| Unspecific Peroxygenase (UPO) - rAaeUPO | Arachidonic Acid | MD Simulations | Revealed key interactions involving residues T242, E245, and D70 that modulate enantioselectivity by interacting with the substrate's carboxylate group. | researchgate.netresearchgate.netresearchgate.netnih.gov |

| Cyclooxygenase-1 (COX-1) | Arachidonic Acid, S2OAA | Molecular Docking, MD Simulations | The carboxyl oxygens of arachidonic acid form hydrogen bonds with Arg 120; the hydroxyl oxygen of the analogue S2OAA hydrogen bonds to Glu 524. | plos.org |

| Cyclooxygenase-2 (COX-2) | Arachidonic Acid, S2OAA | Molecular Docking, MD Simulations | The carboxylate group of arachidonic acid coordinates with Arg 120, while the analogue S2OAA forms additional hydrogen bonds, including one with Tyr 355. | plos.org |

| CYP2E1 | 18-HETE, 19-HETE | Molecular Docking | Used to model the interaction and positioning of HETE metabolites within the enzyme's active site. | researchgate.net |

Table 2: Interacting Residues in Enzyme Active Sites Identified via Computational Modeling

| Enzyme | Interacting Residue(s) | Role in Interaction | Citations |

|---|---|---|---|

| Unspecific Peroxygenase (UPO) | T242, E245, D70 | Interact with the substrate's carboxylate moiety to modulate enantioselectivity. | researchgate.netresearchgate.netresearchgate.netnih.gov |

| Unspecific Peroxygenase (UPO) | A77 (mutated to L) | Narrows the active-site channel, imposing torsional constraints on the substrate. | researchgate.netresearchgate.netnih.gov |

| Cyclooxygenase-1 (COX-1) | Arg 120, Phe 205, Val 344, Tyr 348 | Arg 120 forms hydrogen bonds with the substrate's carboxyl group; others provide hydrophobic contacts. | plos.org |

| Cyclooxygenase-1 (COX-1) | Glu 524 | Forms a hydrogen bond with the hydroxyl group of the analogue S2OAA. | plos.org |

| Cyclooxygenase-2 (COX-2) | Arg 120, Tyr 355 | Arg 120 coordinates with the carboxylate group; Tyr 355 forms a hydrogen bond with the analogue S2OAA. | plos.org |

Q & A

Basic Research Questions

Q. What enzymatic pathways synthesize 18-hydroxyarachidonic acid, and how can these be modeled in vitro?

- Methodological Answer : 18-Hydroxyarachidonic acid is primarily synthesized via cytochrome P450 enzymes, specifically CYP4F8 and leukotriene-B4 20-monooxygenase (EC 1.14.13.30). These enzymes catalyze the hydroxylation of arachidonic acid at the ω-18 position in the endoplasmic reticulum. To replicate this in vitro, researchers can use recombinant CYP4F8-expressing cell lines or purified enzyme assays with arachidonic acid as the substrate. Reaction conditions (e.g., pH, cofactors like NADPH) must be optimized, and products should be validated using LC-MS/MS .

Q. What analytical techniques are recommended for detecting and quantifying 18-hydroxyarachidonic acid in biological samples?

- Methodological Answer : Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) is widely used due to its high sensitivity and specificity. For example, in metabolomics studies, 18-hydroxyarachidonic acid was identified using accurate mass measurements (error < 5 ppm) and MS/MS fragmentation patterns. Internal standards (e.g., deuterated analogs) are critical for quantification to account for matrix effects .

Q. What is the established role of 18-hydroxyarachidonic acid in eicosanoid metabolism?

- Methodological Answer : As an intermediate in eicosanoid metabolism, 18-hydroxyarachidonic acid is implicated in vascular tone regulation and inflammatory responses. Its downstream effects can be studied by profiling lipid mediators (e.g., prostaglandins, leukotrienes) in endothelial cells using targeted lipidomics. Knockout models of CYP4F8 or inhibition assays with selective CYP450 inhibitors (e.g., ketoconazole) help elucidate its metabolic network .

Advanced Research Questions

Q. How can researchers resolve contradictions in detecting 18-hydroxyarachidonic acid across different experimental models?

- Methodological Answer : Discrepancies arise due to tissue-specific enzyme expression or differences in sample preparation. For instance, 11(R)-HETE (a related metabolite) is undetectable in intact cells but measurable in cell-free systems. To address this, validate findings using complementary techniques: (1) isotopic labeling to track hydroxylation efficiency, (2) spatial metabolomics (e.g., MALDI imaging) to localize synthesis in tissues, and (3) cross-validation with enzyme activity assays .

Q. What experimental design considerations are critical for studying 18-hydroxyarachidonic acid in disease models (e.g., osteoporosis)?

- Methodological Answer : In vivo studies require careful control of confounding variables. For example, in a rat osteoporosis model, 18-hydroxyarachidonic acid levels were elevated in OVX (ovariectomized) rats. Researchers should:

- Use age-matched, sham-operated controls.

- Standardize sampling times (e.g., mid-lactation in Holstein cattle studies).

- Apply multivariate data analysis (e.g., PCA, OPLS-DA) to distinguish biomarker contributions from background noise .

Q. How do interactions between 18-hydroxyarachidonic acid and other metabolites influence its biological activity?

- Methodological Answer : Heatmap analyses (e.g., Pearson correlation matrices) reveal co-regulation patterns. For instance, 18-hydroxyarachidonic acid correlates positively with prostaglandin F2α and arachidonic acid but inversely with tryptophan in metabolic networks. To explore these relationships, use pathway enrichment tools (e.g., MetaboAnalyst) and perturb systems via genetic (siRNA) or pharmacological (enzyme inhibitors) interventions .

Q. What challenges arise in isolating 18-hydroxyarachidonic acid for functional studies, and how can they be mitigated?

- Methodological Answer : Challenges include its instability under oxidative conditions and low abundance in biological matrices. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.